molecular formula C10H9N3O B8613283 (1-Methyl-1H-imidazol-5-yl)(pyridin-3-yl)methanone

(1-Methyl-1H-imidazol-5-yl)(pyridin-3-yl)methanone

Cat. No.: B8613283
M. Wt: 187.20 g/mol
InChI Key: DRLVCZMNVXYBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methyl-1H-imidazol-5-yl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

(3-methylimidazol-4-yl)-pyridin-3-ylmethanone

InChI

InChI=1S/C10H9N3O/c1-13-7-12-6-9(13)10(14)8-3-2-4-11-5-8/h2-7H,1H3

InChI Key

DRLVCZMNVXYBIP-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(=O)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a heat-gun dried flask containing 1-methyl-1H-imidazole (1.55 mL, 19.5 mmol) and THF (20 mL) at −78° C. was added 1.6 M n-BuLi in hexane (12.8 mL, 20.5 mmol). After stirring at −78° C. for 30 min, chlorotriethylsilane (3.3 mL, 19.7 mmol) in neat was introduced slowly. The mixture was stirred at −78° C. for 30 min. 1.6 M n-BuLi in hexane (12.8 mL, 20.5 mmol) was added, and the mixture was stirred for 45 min. A solution of N-methoxy-N-methylnicotinamide (2.70 g, 16.2 mmol, Intermediate 10, step a) in THF (20 mL) was added via cannula, and the mixture was stirred at −78° C. to room temperature for 2 hours. The reaction was quenched with NH4Cl (aqueous), the organic layer was separated, and the aqueous layer was extracted with CH2Cl2. The combined organic phases were dried (Na2SO4), filtered, concentrated, and purified by flash column chromatography (40 g silica gel column, 50-100% EtOAc in heptane, then 5-10% MeOH in CH2Cl2) to obtain the title compound as an off-white solid.
Quantity
1.55 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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12.8 mL
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reactant
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3.3 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four
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12.8 mL
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
[Compound]
Name
Intermediate 10
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0 (± 1) mol
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reactant
Reaction Step Five
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Quantity
20 mL
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Reaction Step Five

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